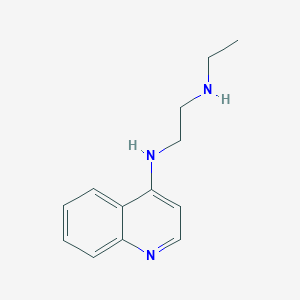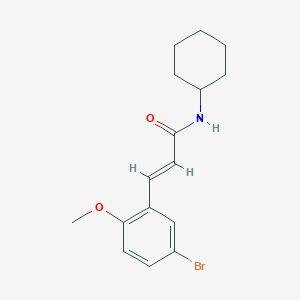![molecular formula C12H14N2O5S B7555981 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, also known as CPSPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPSPAA is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is thought to exert its effects by binding to a specific site on the voltage-gated sodium channel, known as the receptor site 2. This binding prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the cell. This, in turn, leads to a decrease in the excitability of the cell, which can have a range of downstream effects.
Biochemical and Physiological Effects:
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of neuronal firing, and the reduction of pain sensitivity. These effects are thought to be mediated by the compound's ability to selectively inhibit voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is its selectivity for voltage-gated sodium channels, which allows for the precise modulation of these channels without affecting other ion channels or receptors. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid. One area of interest is its potential as a therapeutic agent for the treatment of pain, particularly neuropathic pain. Another area of interest is its potential as a tool for investigating the role of voltage-gated sodium channels in various physiological processes, including synaptic transmission and neuronal excitability. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, as well as its potential side effects and toxicity.
Métodos De Síntesis
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid can be synthesized through a series of chemical reactions starting with 4-chloro-2-nitrophenol and 2-cyanopropylsulfonamide. The reaction involves the conversion of the nitro group to an amino group, followed by the addition of the sulfonamide group to the resulting amine. The final product is then obtained through the esterification of the carboxylic acid group with ethanol.
Aplicaciones Científicas De Investigación
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest is its potential as a modulator of ion channels, particularly voltage-gated sodium channels. 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to selectively inhibit these channels, making it a potential tool for investigating the role of these channels in various physiological processes.
Propiedades
IUPAC Name |
2-[4-(2-cyanopropylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9(6-13)7-14-20(17,18)11-4-2-10(3-5-11)19-8-12(15)16/h2-5,9,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIHZVTNKBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)


![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)
